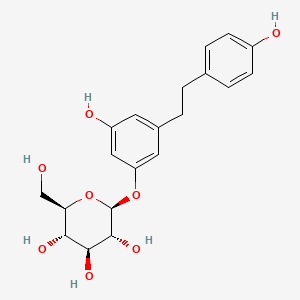

Dihydroresveratrol 3-O-glucoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dihydroresveratrol 3-O-glucoside, also known as 3,5,4’-Trihydroxy-bibenzyl-3-O-β-D-glucoside, is a compound that can be isolated from Broussonetia papyrifera . It belongs to the class of organic compounds known as stilbenoids, which are aromatic compounds containing a 1,2-diphenylethylene moiety .

Synthesis Analysis

Dihydroresveratrol (DHR) and lunularin (LUN) have been identified as gut microbiota-derived metabolites of resveratrol (RES) via in vitro fermentation experiments . After 4-week oral administration, 11 metabolites of RES were identified and quantified in mice by HPLC-MS/MS, including DHR, LUN, and conjugates (sulfates and glucuronides) of RES, DHR, and LUN .Molecular Structure Analysis

This compound contains a total of 54 bonds; 30 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 3 six-membered rings, 4 hydroxyl groups, 2 aromatic hydroxyls, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), and 1 ether (aromatic) .Wissenschaftliche Forschungsanwendungen

Chemical Diversity and Bioactivity

Dihydroresveratrol type dihydrostilbenoids, closely related to Dihydroresveratrol 3-O-glucoside, exhibit a wide range of bioactivities. These compounds are found in fungi, mosses, ferns, and flowering plants. Their structures vary from simple dihydroresveratrol derivatives to complex molecules with acyl moieties and sugars, and even compounds with polycyclic cores. Their bioactivities include antioxidant, anti-inflammatory, neuroprotective, and notably pronounced anticancer activities. These properties make dihydrostilbenoids potential lead compounds for drug development. The ecological roles of these compounds in their producing organisms are still not fully understood, indicating a need for further research to explore new sources and bioactivities of dihydrostilbenoids (Vitalini, Çiçek, Granica, & Zidorn, 2018).

Therapeutic Potential and Research Directions

The therapeutic potential of resveratrol and its derivatives, including this compound, has been the subject of extensive research. Resveratrol demonstrates a broad spectrum of biological actions, which has sparked interest in its use for addressing various health issues, including cardiovascular diseases, cancer, and metabolic disorders. However, despite the promising preclinical findings, there has been little progress in translating these results into clinical applications. Challenges such as poor pharmacokinetics, low potency, and potential toxicity have been identified as major bottlenecks. Future research is encouraged to focus on enhancing the bioavailability of resveratrol and its derivatives through new formulations or the development of more potent analogs to augment their anticancer potency and overall therapeutic efficacy (Ren et al., 2021).

Safety and Hazards

The safety data sheet for Dihydroresveratrol 3-O-glucoside suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Future research is needed to fully profile and characterize the metabolic fate of RES, as its biotransformation may yield metabolites with significant biological activities . The relative abundance of these gut microbiota-derived metabolites compared to RES in vivo remains an important knowledge gap .

Wirkmechanismus

Target of Action

Dihydroresveratrol 3-O-glucoside is a natural product found in the leaves of Camellia sinensis var. assamica . It is a derivative of resveratrol, a naturally occurring polyphenolic compound predominantly found in red wine and grapes . Resveratrol has garnered attention for its potential role in regulating carbohydrate digestion, glucose absorption, and metabolism . Therefore, it can be inferred that the primary targets of this compound might be similar to those of resveratrol, which include processes in glucose homeostasis such as carbohydrate digestion, glucose absorption, glycogen storage, insulin secretion, glucose metabolism in muscle cells, and triglyceride synthesis in adipocytes .

Mode of Action

Resveratrol limits glucose absorption in the intestines, promotes glycogen formation in the liver, boosts insulin secretion in pancreatic cells, enhances insulin receptiveness in muscle cells, and inhibits triglyceride production in fat cells .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involved in glucose metabolism, given its relationship to resveratrol. These include the pathways of carbohydrate digestion, glucose absorption, glycogen storage, insulin secretion, glucose metabolism in muscle cells, and triglyceride synthesis in adipocytes .

Pharmacokinetics

It is known that resveratrol exhibits low bioavailability and solubility , which might also apply to its derivative, this compound

Result of Action

Based on the effects of resveratrol, it can be inferred that this compound might have similar effects, such as limiting glucose absorption, promoting glycogen formation, boosting insulin secretion, enhancing insulin receptiveness, and inhibiting triglyceride production .

Action Environment

It is known that resveratrol is a phytoalexin, a compound synthesized by plants in response to stress and infection This suggests that environmental factors such as stress and infection could potentially influence the synthesis and therefore the action of this compound

Eigenschaften

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[2-(4-hydroxyphenyl)ethyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h3-9,16-26H,1-2,10H2/t16-,17-,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYAXWBDOODSNF-OUUBHVDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B598207.png)